6-Methoxypiperidin-2-one

Description

Overview of Piperidin-2-one Core Structures in Chemical Research

The piperidin-2-one scaffold, a six-membered ring containing a nitrogen atom and a carbonyl group, is a prominent structural motif found in numerous natural products and pharmacologically active molecules. sci-hub.se This delta-lactam structure serves as a versatile synthetic intermediate. nih.gov Its derivatives are integral to the synthesis of a wide range of compounds, including substituted piperidines, which are of great interest for their biological activities. sci-hub.se The glutarimide, or piperidine-2,6-dione, structure is another related core that is a key component in several drugs with immunomodulatory and anticancer properties, such as thalidomide (B1683933) and lenalidomide. wikipedia.org The inherent reactivity of the lactam functionality allows for various chemical transformations, making the piperidin-2-one core a privileged scaffold in medicinal chemistry and drug discovery.

Historical Development and Significance of 6-Methoxypiperidin-2-one in Organic Synthesis

The development of synthetic routes to substituted piperidin-2-ones has been a long-standing area of focus for organic chemists. The introduction of a methoxy (B1213986) group at the 6-position, adjacent to the nitrogen atom, creates a chiral center and introduces an electron-donating group that can influence the ring's conformation and reactivity. This substitution pattern is found in the eastern portion of certain biologically active molecules, such as the gastroprokinetic agent cisapride, which contains a 3-methoxypiperidine (B1351509) moiety. wikipedia.org The synthesis of such substituted piperidines often involves multi-step sequences starting from readily available precursors. The development of efficient and stereoselective methods to access this compound and its derivatives has been driven by the need for these motifs in the synthesis of complex target molecules.

Current Research Landscape and Key Milestones in this compound Chemistry

Current research involving this compound and related structures focuses on the development of novel synthetic methodologies and their application in the synthesis of complex molecular architectures. For instance, the synthesis of methoxypyridine-derived gamma-secretase modulators highlights the importance of methoxy-substituted heterocyclic fragments in the development of potential therapeutic agents. nih.gov Research in this area often involves convergent synthetic routes, where key fragments are prepared and then coupled to assemble the final product. nih.gov The ability to functionalize the piperidin-2-one ring at various positions is crucial for creating diverse molecular libraries for biological screening.

A key aspect of modern research is the development of stereoselective synthetic methods. The synthesis of enantiopure substituted piperidones, often starting from chiral pool materials like amino acids, is a significant achievement. sci-hub.se These methods allow for the preparation of specific stereoisomers, which is critical for understanding structure-activity relationships in medicinal chemistry.

Below is a table summarizing some key properties of this compound:

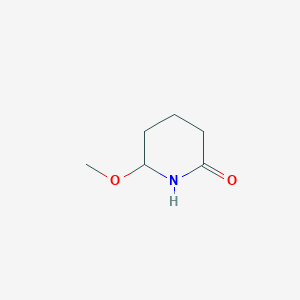

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Monoisotopic Mass | 129.07898 Da |

| SMILES | COC1CCCC(=O)N1 |

| InChIKey | GHUQMJJLFXGPEJ-UHFFFAOYSA-N |

Data sourced from PubChem CID 13636005 uni.lu

Research Objectives and Scope of Academic Inquiry for this compound

The primary research objectives surrounding this compound focus on several key areas. A major goal is the development of more efficient, scalable, and stereoselective synthetic routes to this compound and its derivatives. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce environmental impact.

Another significant area of inquiry is the exploration of the reactivity of the this compound scaffold. Understanding how the methoxy group influences the chemical transformations of the lactam ring is crucial for its application as a synthetic building block. This includes its use in nucleophilic substitution reactions, ring-opening reactions, and as a precursor to more complex heterocyclic systems.

Furthermore, a substantial portion of research is dedicated to the incorporation of the this compound motif into larger molecules with potential biological activity. This involves the design and synthesis of novel compounds for drug discovery programs, targeting a wide range of diseases. The ultimate aim is to leverage the unique structural and electronic properties of this compound to create new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6-4-2-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUQMJJLFXGPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340706 | |

| Record name | 2-Piperidinone, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63853-82-7 | |

| Record name | 2-Piperidinone, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Chemistry of 6 Methoxypiperidin 2 One

Nucleophilic Reactions at the Carbonyl and Methoxyl-Substituted Positions

The 6-methoxypiperidin-2-one scaffold possesses two primary sites susceptible to nucleophilic attack: the electrophilic carbonyl carbon and the carbon atom bearing the methoxy (B1213986) group.

The carbonyl group (C=O) is a classic electrophilic center due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This makes it a prime target for a variety of nucleophiles. The rate and reversibility of the addition depend on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong, irreversible nucleophiles include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which are expected to add to the carbonyl group to form a tetrahedral intermediate. Subsequent workup would lead to the formation of a tertiary alcohol.

In a related context, the anodic methoxylation of N-formylpiperidine has been shown to produce an N-acyliminium ion precursor, which readily reacts with carbon nucleophiles at the 2-position. nih.gov This suggests that the C6 position of this compound, being alpha to the nitrogen, could also be susceptible to nucleophilic substitution, potentially via the formation of a similar N-acyliminium ion intermediate under appropriate conditions. Treatment of the related N-formyl-2-methoxypiperidine with a Lewis acid like aluminum trichloride (B1173362) has been shown to generate an N-formyliminium ion that subsequently reacts with benzene (B151609) in a Friedel-Crafts type reaction to yield 2-phenylpiperidine-1-carbaldehyde. nih.gov

The methoxy group itself can act as a leaving group, particularly if activated. Acidic conditions could protonate the methoxy oxygen, facilitating its departure and generating a reactive N-acyliminium ion at C6. This intermediate would then be readily trapped by a wide range of nucleophiles.

Table 1: Predicted Nucleophilic Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Predicted Product (after workup) | Reaction Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 6-methoxy-2-piperidinol | Reduction |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | 2-phenyl-6-methoxy-2-piperidinol | Grignard Addition |

| Cyanide | Hydrogen cyanide (HCN) | 2-cyano-6-methoxy-2-piperidinol | Cyanohydrin formation |

Electrophilic Substitutions and Selective Functionalization of the Piperidinone Ring

Electrophilic substitution reactions on the this compound ring can be directed towards the nitrogen atom or the carbon atoms of the ring, particularly the α-carbon to the carbonyl group (C3).

Alkylation of the nitrogen atom of the lactam is a common transformation. This typically requires a strong base to deprotonate the N-H bond, followed by the addition of an alkylating agent (e.g., an alkyl halide). Studies on related polyhydroxylated-cyano-piperidine scaffolds have demonstrated the feasibility of N-alkylation. researchgate.net

The α-carbon to the carbonyl group (C3) is another site for electrophilic substitution via the formation of an enolate. Treatment with a suitable base can deprotonate the C3 position, generating a nucleophilic enolate that can then react with various electrophiles. For instance, alkylation experiments on 1-substituted 4-piperidones have been successful, yielding 3-alkylated products. rsc.org A similar strategy could be envisioned for the C3-alkylation of this compound derivatives.

Phenacylation reactions have been studied on related 6-methyl-beta-nitropyridin-2-ones. mdpi.comnih.gov While direct phenacylation of the pyridone ring proved difficult, conversion to the corresponding methoxy derivative allowed for N-phenacylation. mdpi.comnih.gov This highlights the potential for functionalization at the nitrogen atom.

Table 2: Potential Electrophilic Substitution Reactions

| Position | Reagent System | Intermediate | Product Type |

| N1 | 1. NaH; 2. CH₃I | Amide anion | N-methylated lactam |

| C3 | 1. LDA; 2. CH₃CH₂Br | Enolate | C3-ethylated lactam |

| C3 | 1. NaH; 2. PhCHO | Enolate | C3-hydroxybenzyl lactam (Aldol addition) |

Ring-Opening and Ring-Expansion Reactions of this compound Scaffolds

The piperidinone ring system can undergo transformations that lead to either the cleavage of the ring (ring-opening) or the formation of a larger ring (ring-expansion).

A key ring-expansion reaction applicable to derivatives of this compound is the Beckmann rearrangement. wikipedia.org This reaction transforms an oxime into an amide or lactam. masterorganicchemistry.comorganic-chemistry.org If the carbonyl group of this compound were converted to its corresponding oxime, treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) would be expected to induce a rearrangement to a seven-membered diazepanone ring. wikipedia.org The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org

Another powerful method for ring expansion is the Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction converts a cyclic ketone into a lactam of a larger ring size. For a derivative of this compound, this reaction would also lead to a diazepanone. The mechanism involves the addition of hydrazoic acid to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org

Ring-opening of the lactam can be achieved under hydrolytic conditions (either acidic or basic) to yield the corresponding 5-amino-6-methoxyhexanoic acid. This reaction breaks the amide bond within the ring.

Rearrangement Pathways and Mechanistic Insights

The Beckmann and Schmidt reactions, as discussed in the previous section, are prime examples of rearrangement pathways available to derivatives of this compound. wikipedia.orgwikipedia.org The mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, creating a good leaving group. This is followed by a concerted 1,2-alkyl shift to the electron-deficient nitrogen atom with the simultaneous cleavage of the N-O bond, leading to a nitrilium ion which is then hydrolyzed to the lactam. organic-chemistry.org

The Schmidt reaction mechanism for ketones involves the initial formation of an azidohydrin intermediate by the addition of hydrazoic acid to the carbonyl. organic-chemistry.org This intermediate then undergoes a rearrangement, similar to the Beckmann rearrangement, where an alkyl group migrates to the nitrogen with the loss of dinitrogen, forming a nitrilium ion that is subsequently trapped by water to give the expanded lactam. wikipedia.org

In syntheses of related pyridoindolones, a Smiles rearrangement has been observed. nih.gov While not directly demonstrated on this compound, it points to the possibility of intramolecular rearrangements in suitably substituted derivatives.

Transition Metal-Catalyzed Reactions Employing this compound Derivatives as Substrates

Derivatives of this compound can serve as substrates in a variety of transition metal-catalyzed reactions, particularly cross-coupling reactions. For such reactions to occur, the piperidinone ring would typically need to be functionalized with a suitable group, such as a halide or a triflate, that can participate in the catalytic cycle.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation. mit.edu For example, if a bromo-substituted derivative of this compound were prepared, it could potentially undergo a Suzuki coupling with a boronic acid to introduce a new carbon-based substituent. An efficient synthesis of 2- and 2,6-substituted piperidines has been developed using a Pd(II)-catalyzed 1,3-chirality transfer reaction of N-protected zeta-amino allylic alcohols, demonstrating the utility of palladium catalysis in the synthesis of substituted piperidine (B6355638) rings. nih.gov

Transition-metal-catalyzed C-P cross-coupling reactions are also well-established for the formation of organophosphorus compounds. researchgate.netthieme-connect.de A halogenated derivative of this compound could be a substrate for such transformations.

Radical and Pericyclic Reactions of this compound

The reactivity of this compound in radical and pericyclic reactions would likely involve unsaturated derivatives of the parent compound.

Radical reactions could be initiated at various positions on the ring. For instance, a derivative with a strategically placed radical precursor could undergo cyclization. Intramolecular radical cyclization of 1,6-enynes has been used to synthesize polysubstituted piperidines, indicating that similar strategies could be applied to derivatives of this compound. mdpi.com

Pericyclic reactions, such as the Diels-Alder reaction, are powerful methods for the formation of cyclic systems. organic-chemistry.org A derivative of this compound containing a diene or a dienophile moiety could participate in such a [4+2] cycloaddition. masterorganicchemistry.com For example, if a double bond were introduced into the piperidinone ring to create a conjugated system, it could act as a diene in a Diels-Alder reaction with an electron-deficient dienophile. organic-chemistry.org The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is also a possibility for constructing more complex heterocyclic systems. organic-chemistry.org The reaction of morphinan-6,8-dienes with various dienophiles showcases the utility of the Diels-Alder reaction in building complex molecular architectures from heterocyclic dienes. nih.gov

6 Methoxypiperidin 2 One As a Strategic Building Block in Complex Chemical Architectures

Design and Synthesis of Advanced Heterocyclic Systems Derived from 6-Methoxypiperidin-2-one

The scientific literature does not currently contain specific examples of the design and synthesis of advanced heterocyclic systems derived directly from this compound. The potential reactivity of the methoxy (B1213986) group at the 6-position, such as its use as a leaving group in substitution reactions or its influence on the stereochemical outcome of reactions at the lactam ring, remains an underexplored area of synthetic chemistry. While the synthesis of functionalized piperidines is a field of intense research, the specific contributions of this compound to this area are not documented.

Contribution to Medicinal Chemistry Scaffolds and Chemical Space Exploration

The role of this compound in medicinal chemistry is not well-established in the available literature. The following subsections address the specific areas of inquiry, noting the absence of relevant data.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

No published studies were identified that describe the use of the this compound scaffold for the purpose of scaffold hopping or as a bioisosteric replacement in lead optimization processes.

Ligand Design and Structure-Activity Relationship (SAR) Studies Focused on Scaffold Modification

There are no available Structure-Activity Relationship (SAR) studies or ligand design efforts that focus on the modification of the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) Utilizing this compound Fragments

The use of this compound as a fragment in Fragment-Based Drug Discovery (FBDD) campaigns has not been reported in the scientific literature.

Emerging Applications in Advanced Materials Science as Precursors

There is no information available in the current body of scientific literature to suggest any emerging applications of this compound as a precursor in the field of advanced materials science. The potential for this compound to act as a monomer in polymerization reactions or as a precursor for functional materials has not been explored in published research.

Computational and Theoretical Investigations of 6 Methoxypiperidin 2 One

Quantum Chemical Studies on Electronic Structure, Reactivity, and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Methoxypiperidin-2-one, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, reactivity patterns, and the nature of its chemical bonds.

Detailed investigations, often using functionals like B3LYP with basis sets such as 6-31G(d), can reveal the molecule's charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. escholarship.org These calculations help in identifying the most nucleophilic and electrophilic sites, predicting the molecule's reactivity towards various reagents. For instance, in related heterocyclic systems like 3,4-piperidyne, DFT calculations have been used to analyze the distortion of the triple bond caused by the electronegativity of the nitrogen atom, an effect rationalized by Bent's rule. escholarship.org This type of analysis for this compound would explain how the methoxy (B1213986) group and the lactam functionality influence the geometry and electron density of the piperidinone ring.

Table 1: Illustrative Calculated Electronic Properties of a Piperidinone Scaffold This table presents hypothetical data for a generic piperidinone scaffold, calculated using DFT, to illustrate typical quantum chemical outputs. Actual values for this compound would require specific calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.1 D | Reflects overall polarity and influences intermolecular interactions. |

Conformational Landscape Analysis and Molecular Dynamics Simulations of this compound Derivatives

The three-dimensional structure of this compound and its derivatives is not static. The piperidinone ring can adopt various conformations, typically low-energy chair and boat forms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This analysis often combines experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical calculations. nih.gov Computational methods can predict the relative energies of different conformers, influenced by steric and stereoelectronic effects like the anomeric effect. For substituted cyclohexanes and related heterocycles, the preference of a substituent for an axial or equatorial position is a key aspect of their conformational behavior. researchgate.netmdpi.com In this compound, the interplay between the axial/equatorial preference of the methyl and methoxy groups would be a primary focus of such studies. DFT calculations can model these conformers and predict their relative populations based on their calculated free energies. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. nih.govarxiv.org By simulating the motion of atoms, MD can explore the conformational landscape, revealing how the molecule transitions between different shapes and how it interacts with its environment, such as solvent molecules. nih.gov For derivatives, MD simulations can be crucial for understanding how different functional groups affect the flexibility and preferred conformations of the piperidinone scaffold, which is vital for designing molecules with specific shapes and properties. aps.orgrsc.org

Table 2: Example Conformational Energy Profile for a Substituted Piperidinone This table illustrates a hypothetical energy profile for different conformers of a substituted piperidinone, as would be determined by computational methods.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair (Equatorial-Substituent) | 0.00 | ~55° | 85.1 |

| Chair (Axial-Substituent) | 1.20 | ~-53° | 11.5 |

| Twist-Boat | 5.50 | ~30°, ~-30° | 3.4 |

| Boat | 6.80 | 0°, 0° | <0.1 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. rsc.org For reactions involving the synthesis or transformation of this compound, computational methods can be used to identify intermediates, locate transition state structures, and calculate activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism. rsc.org

Geometry optimization calculations are performed to find the lowest energy structures of reactants, products, and any intermediates. mcmaster.ca Specialized algorithms, such as the synchronous transit-guided quasi-Newton (QST2) method, are then used to locate the transition state—the highest energy point along the reaction coordinate. ucsb.edu A frequency calculation is then performed to verify the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. ucsb.edu

For example, a computational study of the synthesis of pyrrolidinedione derivatives detailed the energy barriers for each step, including Michael addition and cyclization. rsc.org A similar approach for a reaction involving this compound, such as its N-alkylation or a ring-opening reaction, would provide critical insights into the reaction's feasibility, kinetics, and selectivity.

In Silico Design and Virtual Screening for Functionalized this compound Scaffolds

The this compound core can serve as a scaffold for designing new molecules with desired biological activities. In silico (computer-based) methods allow for the rapid design and evaluation of large numbers of virtual compounds, a process known as virtual screening. sciengpub.irresearchgate.net This approach is a cornerstone of modern computer-aided drug design (CADD).

The process typically begins with the creation of a virtual library of compounds by computationally adding various functional groups to the this compound scaffold. These virtual molecules are then "docked" into the binding site of a target protein using software like AutoDock Vina. researchgate.net Docking algorithms predict the preferred binding orientation of the molecule and estimate its binding affinity, usually in the form of a scoring function. nih.gov

The top-scoring compounds from this initial screening can then be subjected to more rigorous computational analysis, such as MD simulations, to assess the stability of the predicted protein-ligand complex. nih.gov This hierarchical screening process allows researchers to prioritize a smaller, more manageable number of promising candidates for actual chemical synthesis and experimental testing, saving significant time and resources. sciengpub.ir

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Process Optimization

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net For the synthesis of this compound and its derivatives, QSPR can be a valuable tool for process optimization.

In a QSPR study, a set of molecules with known properties (e.g., reaction yield, solubility in a specific solvent, partition coefficient) is used as a training set. nih.gov For each molecule, a large number of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov Statistical methods, like multiple linear regression, are then used to build a model that predicts the property of interest from a small subset of the most relevant descriptors. nih.gov

Such models can be used to predict the properties of new, unsynthesized compounds or to understand which structural features are most important for a given property. researchgate.net For instance, a QSPR model could be developed to predict the yield of a particular synthetic step based on the properties of the starting materials or catalysts. The choice of the computational method used to generate the molecular geometries for descriptor calculation, such as semi-empirical versus DFT methods, can influence the predictive power of the resulting model. nih.gov This predictive capability allows for the in silico optimization of reaction conditions and substrate selection, leading to more efficient and cost-effective synthetic processes.

Future Perspectives and Emerging Research Directions in 6 Methoxypiperidin 2 One Chemistry

Development of Novel and Efficient Synthetic Methodologies

The pursuit of more efficient and novel synthetic routes to 6-methoxypiperidin-2-one and its derivatives is a cornerstone of future research. Current methodologies, while effective, often present avenues for improvement in terms of yield, atom economy, and stereoselectivity. designer-drug.comresearchgate.net Future efforts will likely focus on the development of innovative catalytic systems and the refinement of existing synthetic strategies.

A promising area of exploration lies in the application of palladium-catalyzed reactions. For instance, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been shown to be an efficient method for synthesizing substituted piperidines. nih.gov Adapting such methodologies to the synthesis of this compound could offer highly stereoselective routes. The use of PdCl2(CH3CN)2 as a catalyst, in particular, has demonstrated high efficiency in these transformations. nih.gov

Furthermore, the development of "green chemistry" approaches will be paramount. nih.govsciencemadness.orgfigshare.com This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste generation. designer-drug.comresearchgate.net Strategies such as one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are expected to be a major focus. designer-drug.com For example, a single-step synthesis of 2-methyl-6-phenylpyridine (B1362071) has been achieved using molecular sieve catalysts, highlighting the potential for similar advancements in piperidinone synthesis. rsc.org

The exploration of multi-component reactions also holds significant promise. An organophotocatalysed [1 + 2 + 3] strategy has been developed for the one-step synthesis of diverse 2-piperidinone derivatives from simple starting materials. nih.gov Applying such strategies to the synthesis of this compound could provide rapid access to a wide range of analogs.

| Catalyst/Method | Potential Advantage | Relevant Precedent |

| PdCl2(CH3CN)2 | High stereoselectivity in piperidine (B6355638) synthesis | Efficient synthesis of 2- and 2,6-substituted piperidines. nih.gov |

| Molecular Sieve Catalysts | Single-step synthesis from simple precursors | One-step synthesis of 2-methyl-6-phenylpyridine. rsc.org |

| Organophotocatalysis | One-step access to diverse derivatives | [1 + 2 + 3] strategy for 2-piperidinone synthesis. nih.gov |

Expansion of Applications in Chemical Biology and Drug Discovery beyond Current Paradigms

The this compound scaffold is a valuable building block in medicinal chemistry, with piperidine and piperidinone cores present in numerous bioactive molecules. nih.govmdpi.com Future research will undoubtedly expand its applications beyond current paradigms, venturing into new therapeutic areas and chemical biology tools.

The inherent structural features of this compound make it an attractive starting point for the design of novel therapeutic agents. The piperidine ring is a common motif in drugs targeting the central nervous system, and the methoxy (B1213986) group offers a handle for further functionalization to modulate properties like solubility and metabolic stability. nih.gov For instance, derivatives of piperidinones have been investigated as potential anticancer agents and for their activity against various other diseases. nih.gov

Beyond traditional drug discovery, this compound and its derivatives could be employed as chemical probes to investigate biological processes. The development of photo-activatable or fluorescently tagged versions of this scaffold could enable the study of protein-ligand interactions and cellular signaling pathways with high spatial and temporal resolution. The synthesis of novel methoxypyridine-derived gamma-secretase modulators showcases the potential for creating sophisticated molecular tools from similar backbones. nih.gov

Furthermore, the synthesis of isotopically labeled derivatives, such as those containing monodeuterated N-methyl groups, could find applications in advanced analytical techniques like nuclear magnetic resonance (NMR) for studying molecular dynamics and interactions. nih.govnih.gov

Integration with Flow Chemistry and Machine Learning for Accelerated Discovery

The convergence of advanced synthesis technologies and computational methods is set to revolutionize the discovery and development of new molecules, including derivatives of this compound.

Flow chemistry , which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved reaction control, enhanced safety, and easier scalability. nih.govnih.govbeilstein-journals.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and automated production processes. beilstein-journals.org For example, the use of electrochemical flow cells for the anodic methoxylation of N-formylpiperidine has demonstrated a scalable and efficient route to a key intermediate for synthesizing 2-substituted piperidines. nih.govnih.gov

Machine learning (ML) is increasingly being used to accelerate various stages of drug discovery, from target identification to lead optimization. nih.govyoutube.com In the context of this compound, ML algorithms can be trained on existing data to predict the properties and activities of novel derivatives, thereby guiding the design of new compounds with desired characteristics. nih.govatomwise.com This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov ML models can be particularly useful for predicting absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of effective drugs. nih.gov The integration of ML with automated synthesis platforms, such as those based on flow chemistry, can create a closed-loop system for accelerated discovery, where ML algorithms propose new molecules, which are then automatically synthesized and tested, with the results feeding back into the ML model to refine future predictions. beilstein-journals.orgresearchgate.net

| Technology | Potential Impact on this compound Research |

| Flow Chemistry | Efficient, automated, and scalable synthesis. nih.govnih.govbeilstein-journals.org |

| Machine Learning | Predictive modeling of properties and activities, guiding compound design. nih.govyoutube.comnih.gov |

| Integrated Systems | Accelerated discovery through automated design-synthesize-test cycles. beilstein-journals.orgresearchgate.net |

Exploration of Unconventional Reactivity and Transformations

Future research will likely delve into the unconventional reactivity and novel transformations of the this compound scaffold, unlocking new avenues for chemical diversification. While classical reactions of lactams and ethers are well-established, exploring less common reaction pathways could lead to the discovery of unique molecular architectures with interesting biological activities.

One area of interest could be the exploration of radical-mediated reactions. For instance, intramolecular radical cyclization of 1,6-enynes has been used to synthesize polysubstituted alkylidene piperidines, demonstrating the potential of radical cascades to create complex ring systems. nih.govmdpi.com Applying similar strategies to derivatives of this compound could yield novel polycyclic structures.

Another avenue for exploration is the use of the 6-methyl group as a handle for functionalization. Research has shown that the 6-methyl group of 2-substituted-6-methyl 2,3-dihydropyridinones can be functionalized via alkylation and acylation reactions, providing entry to a variety of multi-substituted piperidine-based compounds. rsc.org

Furthermore, cycloaddition reactions involving the piperidinone ring could lead to the formation of novel fused or spirocyclic systems. For example, photochemical [2 + 2] intramolecular cycloaddition of dienes has been used to obtain bicyclic piperidinones. nih.gov Investigating the participation of the enol ether tautomer of this compound in such reactions could be a fruitful area of research.

Sustainable and Circular Economy Approaches in this compound Production and Utilization

The principles of sustainability and the circular economy are becoming increasingly important in the chemical industry. chemiehoch3.denih.govwhiterose.ac.uk Future research on this compound will need to incorporate these principles, focusing on the development of sustainable production methods and considering the entire lifecycle of the compound and its derivatives.

A key aspect of this will be the use of renewable feedstocks. nih.gov Research into the synthesis of piperidines and related N-heterocycles from biomass-derived platform chemicals is already underway. researchgate.net For example, furfural, which is readily available from biomass, can be converted into piperidine derivatives through catalytic processes. researchgate.net Developing synthetic routes to this compound from such renewable sources would significantly improve its environmental footprint.

In addition to using renewable feedstocks, the development of catalytic processes that minimize waste and energy consumption is crucial. numberanalytics.com This aligns with the principles of green chemistry, as discussed in section 6.1. The goal is to create a closed-loop system where resources are used efficiently, and waste is minimized or repurposed. nih.govtcs.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxypiperidin-2-one, and how can purity be validated?

- Methodological Answer : Begin with nucleophilic substitution or ring-closing metathesis, depending on precursor availability. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) and confirm structural integrity via - and -NMR. Cross-reference with known spectral databases (e.g., SDBS) to identify impurities .

- Key Considerations : Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility. Include full characterization data (e.g., melting point, IR) in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound in solution and solid states?

- Methodological Answer :

- Solution-phase : NMR (, , DEPT-135) for functional group analysis; LC-MS for molecular weight confirmation.

- Solid-state : X-ray crystallography for absolute configuration determination; DSC/TGA for thermal stability profiling.

- Cross-validation : Compare experimental IR spectra with computational predictions (e.g., DFT/B3LYP/6-31G*) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR) for this compound derivatives?

- Methodological Answer :

Systematic verification : Re-run NMR under standardized conditions (e.g., deuterated solvent, 500 MHz+ instruments) to rule out experimental error.

Dynamic effects analysis : Investigate rotational barriers (e.g., methoxy group) using variable-temperature NMR to explain splitting anomalies.

Computational modeling : Perform conformational sampling (e.g., Gaussian or ORCA) to simulate spectra under different tautomeric or stereochemical scenarios .

- Data Interpretation : Use ACD/Labs or MestReNova software to deconvolute overlapping signals and assign peaks confidently .

Q. What experimental design principles should guide studies on this compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer :

- Controlled variables : Design a matrix of pH (1–14) and temperature (25–100°C) to map degradation kinetics. Use buffered solutions (phosphate, acetate) to isolate pH effects.

- Analytical endpoints : Quantify degradation products via UPLC-QTOF-MS and correlate with Arrhenius plots to predict shelf-life.

- Statistical rigor : Apply factorial design (e.g., ANOVA) to identify significant interactions between variables .

Q. How can mixed-methods approaches enhance understanding of this compound’s biological interactions?

- Methodological Answer :

- Quantitative : Measure binding affinity (e.g., SPR or ITC) against target proteins (e.g., enzymes in piperidine metabolism).

- Qualitative : Conduct molecular dynamics simulations (AMBER or GROMACS) to visualize binding poses and hydrogen-bonding networks.

- Integration : Use triangulation to validate findings—e.g., corroborate in vitro IC values with in silico docking scores .

Data Management and Reproducibility

Q. What metadata standards are critical for ensuring reproducibility in this compound studies?

- Methodological Answer : Document six key dimensions:

Who : Researcher credentials and institutional protocols.

What : Exact chemical batch numbers (e.g., Sigma-Aldrich Lot# XYZ).

When : Timestamps for experimental steps (e.g., reaction initiation, quenching).

How : Instrument calibration logs (e.g., NMR shim values).

Why : Rationale for methodological deviations (e.g., solvent substitution).

- FAIR Compliance : Store raw data in repositories like Zenodo with DOI assignment .

Q. How should researchers handle conflicting results in catalytic applications of this compound?

- Methodological Answer :

- Root-cause analysis : Audit catalyst loading, solvent purity, and atmospheric controls (e.g., inert vs. ambient conditions).

- Peer validation : Share datasets via platforms like Figshare for independent verification.

- Literature reconciliation : Compare findings against prior studies (e.g., conflicting enantioselectivity reports) using systematic reviews .

Theoretical and Computational Extensions

Q. What computational strategies best predict this compound’s physicochemical properties (e.g., logP, pKa)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.